molecular formula C14H23NO4 B13906744 methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate

methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate

Cat. No.: B13906744
M. Wt: 269.34 g/mol
InChI Key: QQEJCSUVDSNSNU-OPASDULOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is a chiral bicyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester functionality. The bicyclo[1.1.1]pentane scaffold imparts unique steric and electronic properties, making this compound valuable in medicinal chemistry for stabilizing peptide backbones or enhancing metabolic stability in drug candidates . Its (2R)-stereochemistry is critical for applications requiring enantioselective interactions, such as enzyme inhibition or receptor binding .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17)/t9?,10-,14?/m1/s1

InChI Key

QQEJCSUVDSNSNU-OPASDULOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC12CC(C1)C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclo[1.1.1]pentane Intermediates

A key precursor is tricyclo[1.1.1.0^1,3]pentane (also known as [1.1.1]propellane), which undergoes atom-transfer radical addition (ATRA) reactions with halides to produce 1-halo-3-substituted bicyclo[1.1.1]pentanes. This reaction is typically promoted by triethylborane in an ethereal solvent at low temperatures (0 °C to room temperature) with short reaction times (minutes to hours). For example, the addition of an iodo or bromo substituent at the 3-position of the BCP core is achieved efficiently under these conditions, yielding halogenated BCP intermediates in yields ranging from 42% to 98% depending on the substrate and conditions.

Introduction of the Amino Acid Side Chain

The halogenated BCP intermediates serve as electrophilic partners in nucleophilic substitution or cross-coupling reactions to introduce the amino acid functionality. A common approach involves coupling the BCP halide with an amino acid derivative bearing a protected amino group (tert-butoxycarbonyl) and a methyl ester at the carboxyl terminus.

One documented method starts from tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, which is converted to the corresponding (E)-methyl 3-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acrylate via Wittig or related olefination reactions. Subsequent hydrogenation or reduction steps yield the saturated this compound.

Protection and Esterification

The amino group is protected using the tert-butoxycarbonyl group, which is introduced typically via reaction of the free amine with di-tert-butyl dicarbonate under mild basic conditions. The carboxyl group is esterified to the methyl ester, often by treatment with methanol and acid catalysis or by using methylating agents such as diazomethane or methyl iodide under suitable conditions.

Purification and Characterization

The final product is purified by flash column chromatography on silica gel using mixtures of petroleum ether and ethyl acetate or diethyl ether as eluents. Characterization includes nuclear magnetic resonance spectroscopy (^1H NMR and ^13C NMR), infrared spectroscopy, and high-resolution mass spectrometry to confirm the structure and purity.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
ATRA of halides to [1.1.1]propellane Triethylborane (1-10 mol%), Et2O solvent 0 °C to room temp 15 min - 20 h 42-98 Efficient formation of 1-halo-3-substituted BCPs
Olefination of BCP aldehyde Wittig or related reagents Room temp Several hours Not specified Forms (E)-methyl 3-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acrylate
Reduction/hydrogenation Catalytic hydrogenation or hydride reagents Room temp Hours Not specified Saturation of double bond to yield final product
Boc protection of amine Di-tert-butyl dicarbonate, base Room temp Hours High Standard amino protection step
Esterification Methanol, acid catalyst or methylating agents Room temp Hours High Formation of methyl ester
Purification Silica gel chromatography Ambient Variable - Solvent systems: petroleum ether/EtOAc or petroleum ether/Et2O

Research Outcomes and Analysis

  • The atom-transfer radical addition method is highly effective for functionalizing the bicyclo[1.1.1]pentane core with halides, enabling further elaboration.
  • The stereochemistry at the 2-position (R configuration) is maintained throughout the synthesis, which is critical for biological activity.
  • The tert-butoxycarbonyl protecting group provides stability during subsequent synthetic transformations and can be removed under acidic conditions when needed.
  • The methyl ester functionality facilitates solubility and handling of the compound and can be hydrolyzed to the free acid if required.
  • The overall synthetic route is modular, allowing for the introduction of diverse substituents on the BCP core, which is valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The BCP moiety can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate exerts its effects is primarily through its interaction with molecular targets. The BCP moiety can influence the permeability, aqueous solubility, and metabolic stability of the compound . These interactions are mediated by the compound’s ability to engage in specific binding interactions and undergo conformational changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in stereochemistry, substituents, or functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Stereochemical Variants

  • Methyl (2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-Butoxycarbonylamino)propanoate (CAS 2095488-04-1) Molecular Formula: C₁₄H₂₃NO₄ (identical to the (2R)-isomer). Key Difference: The (2S)-configuration alters spatial orientation, impacting interactions with chiral biological targets. Studies suggest enantiomers may exhibit divergent pharmacokinetic profiles .

Functional Group Modifications

  • (2R)-2-(Benzyloxycarbonylamino)-3-(1-Bicyclo[1.1.1]pentanyl)propanoic Acid (CAS 18510-73-1) Molecular Formula: C₁₆H₁₈N₂O₄. Key Difference: Replaces the Boc group with benzyloxycarbonyl (Cbz) and the methyl ester with a carboxylic acid. The Cbz group is less stable under hydrogenolysis conditions, limiting its use in multi-step syntheses .
  • tert-Butyl N-(tert-Butoxycarbonylamino)-N-[3-(4-Fluorophenyl)-1-Bicyclo[1.1.1]pentanyl]carbamate (CAS 2149634-52-4) Molecular Formula: C₂₁H₂₉FN₂O₄. Melting point: 143.5–146.8°C .

Backbone and Scaffold Variations

  • Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride (CAS 676371-65-6) Molecular Formula: C₈H₁₂ClNO₂. Key Difference: Lacks the Boc-protected amino group, making it more reactive but less stable in acidic conditions. Used as a building block for peptide mimetics .
  • (2S)-2-Amino-2-(1-Bicyclo[1.1.1]pentanyl)acetic Acid Hydrochloride (CAS 2231665-53-3) Molecular Formula: C₇H₁₁ClN₂O₂. Key Difference: Simplified backbone with a primary amino group, enabling direct incorporation into peptides without deprotection steps .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Key Feature Application
Methyl (2R)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate Not Provided C₁₄H₂₃NO₄ 277.34 g/mol Boc-protected, methyl ester, (2R)-chirality Peptide stabilization, drug discovery
Methyl (2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate 2095488-04-1 C₁₄H₂₃NO₄ 277.34 g/mol (2S)-chirality Enantioselective synthesis
(2R)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic Acid 18510-73-1 C₁₆H₁₈N₂O₄ 302.33 g/mol Cbz-protected, carboxylic acid Acid-functionalized intermediates
tert-Butyl N-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate 2306265-58-5 C₁₂H₁₉F₂NO₂ 261.28 g/mol Difluoromethyl substituent Lipophilicity enhancement

Biological Activity

Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate, with the CAS number 2322853-09-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H23NO4
  • Molar Mass : 269.34 g/mol

The structural features of this compound include a bicyclic pentane moiety, which is known to enhance metabolic stability and permeability in drug design. The tert-butoxycarbonyl (Boc) group is often utilized for protecting amino groups during synthesis and may influence the compound's biological interactions.

1. Pharmacological Properties

Research indicates that compounds containing the bicyclo[1.1.1]pentane scaffold exhibit improved pharmacokinetic properties compared to traditional structures. Specifically, studies have shown that replacing conventional phenyl rings with bicyclo[1.1.1]pentane motifs can enhance oral absorption and solubility while maintaining enzyme inhibition efficacy.

  • Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, particularly in relation to γ-secretase, a target in Alzheimer's disease research. The modification of existing inhibitors with bicyclo[1.1.1]pentane has shown significant improvements in passive permeability and aqueous solubility, leading to enhanced bioavailability in animal models .

2. Structure-Activity Relationship (SAR)

The SAR studies reveal that the incorporation of the bicyclo[1.1.1] structure provides intrinsic advantages over conventional structures:

Property Bicyclo[1.1.1]pentane Conventional Phenyl
Passive PermeabilityEnhancedModerate
Aqueous SolubilityImprovedLower
Metabolic StabilityHigherVariable

These properties indicate that modifications to the core structure can significantly alter the compound's pharmacological profile.

Case Study 1: γ-Secretase Inhibition

In a study examining the effects of various modifications on γ-secretase inhibitors, it was found that compounds with the bicyclo[1.1.1]pentane structure not only maintained potency but also exhibited better absorption characteristics in vivo compared to their predecessors . This suggests that this compound could be a promising candidate for further development.

Case Study 2: Synthesis and Characterization

A synthetic route for derivatives of this compound has been established, yielding high purity (>95%) products suitable for biological testing . The synthesis involves strategic protection and deprotection steps to ensure optimal yield and functionality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.